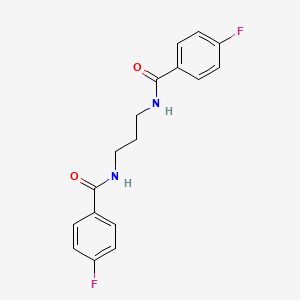![molecular formula C23H20N2O2 B4900089 2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4900089.png)
2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, commonly referred to as MPDPB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDPB is a benzoxazine derivative that exhibits a unique structure and has shown promising results in various scientific studies.
作用機序
The mechanism of action of MPDPB is not fully understood. However, studies have shown that MPDPB exhibits its cytotoxicity by inhibiting the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. Additionally, MPDPB has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
MPDPB exhibits various biochemical and physiological effects, including cytotoxicity against cancer cells, inhibition of topoisomerase II activity, induction of cell cycle arrest and apoptosis, and regulation of gene expression. Additionally, MPDPB has been shown to exhibit excellent thermal stability and mechanical properties, making it a potential building block for the synthesis of novel materials.
実験室実験の利点と制限
One of the advantages of using MPDPB in lab experiments is its unique structure, which makes it a potential building block for the synthesis of novel materials and nanoparticles. Additionally, MPDPB exhibits cytotoxicity against cancer cells, making it a potential anti-cancer agent. However, one of the limitations of using MPDPB in lab experiments is its low yield, which makes it difficult to obtain large quantities of the compound.
将来の方向性
There are several future directions for the research on MPDPB. One direction is to investigate the potential of MPDPB as an anti-cancer agent in vivo. Additionally, further studies are needed to understand the mechanism of action of MPDPB and its potential as a building block for the synthesis of novel materials and nanoparticles. Furthermore, studies are needed to optimize the synthesis method of MPDPB to increase the yield of the compound.
合成法
The synthesis of MPDPB involves the reaction of 4-methoxybenzaldehyde and phenylhydrazine in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed, and the product is obtained after purification. The yield of MPDPB is reported to be around 70%.
科学的研究の応用
MPDPB has been studied extensively due to its potential applications in various fields such as medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, MPDPB has been investigated for its potential as an anti-cancer agent. Studies have shown that MPDPB exhibits cytotoxicity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, MPDPB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In material science, MPDPB has been investigated for its potential as a building block for the synthesis of novel materials. Studies have shown that MPDPB can be used as a precursor for the synthesis of polybenzoxazines, which exhibit excellent mechanical properties and thermal stability.
In nanotechnology, MPDPB has been investigated for its potential as a building block for the synthesis of nanoparticles. Studies have shown that MPDPB can be used as a precursor for the synthesis of gold nanoparticles, which exhibit excellent stability and biocompatibility.
特性
IUPAC Name |
2-(4-methoxyphenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-26-18-13-11-16(12-14-18)20-15-21-19-9-5-6-10-22(19)27-23(25(21)24-20)17-7-3-2-4-8-17/h2-14,21,23H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWRHZPWLPDJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-piperidinyl)ethyl]-2-naphthamide](/img/structure/B4900008.png)
![5-(4-bromophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4900010.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)
![5-methyl-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile](/img/structure/B4900026.png)
![methyl 4-(4-hydroxy-3-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4900030.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)

![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)
![bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)
![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4900104.png)
![N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900106.png)
![(2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B4900110.png)
![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4900118.png)